molecular formula C10H16N2O2 B1469240 1-Cyclopropyl-3-isopropylpiperazine-2,5-dione CAS No. 1283107-92-5

1-Cyclopropyl-3-isopropylpiperazine-2,5-dione

Cat. No. B1469240
CAS RN: 1283107-92-5
M. Wt: 196.25 g/mol
InChI Key: PEZDFERBAHXJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-isopropylpiperazine-2,5-dione, also known as CPP-115, is a compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-3-isopropylpiperazine-2,5-dione consists of a piperazine ring substituted with a cyclopropyl group at one nitrogen atom and an isopropyl group at the other .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropyl-3-isopropylpiperazine-2,5-dione are not fully detailed in the sources I found. The compound has a molecular weight of 196.25 .

Scientific Research Applications

Pharmacology: Pharmacokinetic Modulation

The compound could play a role in pharmacology by modulating the pharmacokinetics of drugs. Its structure might be used to alter the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals, leading to improved drug formulations.

Each of these fields presents a unique avenue for scientific exploration, with the potential to contribute significantly to advancements in their respective areas. The applications mentioned are based on the compound’s chemical properties and the current trends in scientific research .

properties

IUPAC Name

1-cyclopropyl-3-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6(2)9-10(14)12(7-3-4-7)5-8(13)11-9/h6-7,9H,3-5H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZDFERBAHXJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(CC(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-isopropylpiperazine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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